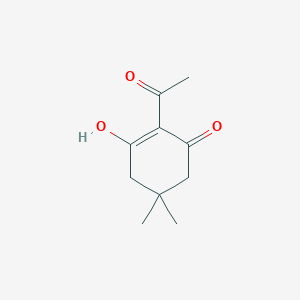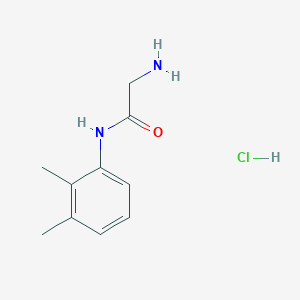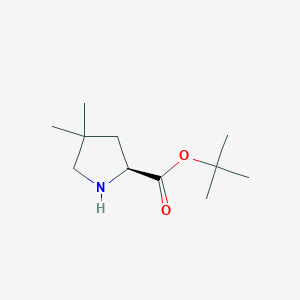
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
説明
Etidronic acid is a non-nitrogenous bisphosphonate used as a medication, detergent, water treatment, and cosmetic . It is used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . It primarily reduces osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side and hence makes bone stronger on the long run .
Synthesis Analysis
The production system of hydroxyethylidene diphosphonic acid (HEDP) is composed of a dropping system, a synthesizing system, and a rush steaming system . The reaction of 3-aminopropyltriethoxysilane with (1-hydroxyethylidene)diphosphonic acid in 96% ethanol results in the 3-hydroxy (ethoxy)silylpropylaminium salt of (1-hydroxyethylidene)diphosphonic acid .
Molecular Structure Analysis
The molecular formula of Etidronic acid is C2H8O7P2 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
Etidronic acid, unlike other bisphosphonates, also prevents bone calcification . To prevent bone resorption without affecting too much bone calcification, etidronate must be administered only for a short time once in a while, for example for two weeks every 3 months .
Physical And Chemical Properties Analysis
Etidronic acid is an organophosphoric acid corrosion inhibitor . It can chelate with Fe, Cu, and Zn ions to form stable chelating compounds . HEDP can dissolve the oxidized materials on these metals’ surfaces .
科学的研究の応用
Electrophilic Iodinating Agent
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione is a novel electrophilic iodinating agent useful for selective iodination of electron-rich aromatics. Its mild nature enables the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).
Hydrogen Bonding Research
Research on the hydrogen bonding of similar compounds like 4,4-dimethylcyclohexane-1,3-dione has shown the formation of hydrogen-bonded spiral chains. The study of these hydrogen bonds can lead to a deeper understanding of molecular interactions (Barnes, 1996).
Novel Compound Synthesis
Condensation with arylidene-2-naphthylarnines results in new 2,2-dimethyl-5-R-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-4-ones, demonstrating the compound's use in synthesizing novel chemical structures (Kozlov et al., 1996).
Synthesis of β-Triketones
A new route for synthesizing 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones as cyclic β-triketones has been developed, showcasing the compound's versatility in chemical synthesis (Kashani et al., 2016).
Amino Group Protecting Agent
Dimedone (5,5-dimethylcyclohexane-1,3-dione) has been used as a protecting agent for amino groups in peptide synthesis, highlighting its role in biochemistry and pharmacology (Halpern & James, 1964).
Fluorescent Chemosensor
Substituted aryl hydrazones of β-diketones, synthesized using 5,5-dimethylcyclohexane-1,3-dione, have been employed as chemosensors for detecting Co2+, showcasing its application in environmental and biological sensing (Subhasri & Anbuselvan, 2014).
Safety And Hazards
将来の方向性
Etidronic acid has a central and strategic role in intermediary metabolism . Structural analysis of this enzyme in species ranging from prokaryotes to higher eukaryotes has revealed significant evolutionary changes in structure and subunit composition that impart unique functional and regulatory properties to this complex .
特性
IUPAC Name |
2-acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDAMFZOHSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916293 | |
| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
94142-97-9 | |
| Record name | 2-Acetyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxyethylidene)-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-ethyl-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2662812.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)


![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)
